molecular formula C16H15N3O4S B2839784 N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 2034255-84-8

N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2839784
CAS RN: 2034255-84-8
M. Wt: 345.37
InChI Key: FEZVBDCMXMENNH-UHFFFAOYSA-N
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Description

N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as FIT-039, is a chemical compound that has shown potential as a therapeutic agent in scientific research.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Novel Pyridine and Naphthyridine Derivatives Synthesis : A study detailed the dimerization reactions of certain furan and thiophene derivatives, leading to the synthesis of complex pyridine and naphthyridine compounds. This research provides insights into the synthetic versatility of furan and thiophene moieties in chemical reactions, potentially applicable to compounds with similar structures (Abdelrazek et al., 2010).

  • 1,3-Dipolar Cycloaddition Reactions : Another study focused on the 1,3-dipolar cycloaddition reactions of thiophene derivatives, highlighting their reactivity towards creating isoxazoline and isoxazole compounds. Such chemical processes could be relevant for modifying or synthesizing related compounds (Iwakura et al., 1968).

Potential Biological Applications

  • Antitumor Activity of Thiophene Analogues : Research on the synthesis and biological evaluation of furan and thiophene analogues of tiazofurin revealed their potential antitumor activities. Thiophenfurin, in particular, demonstrated cytotoxic effects in vitro and in vivo, suggesting the therapeutic potential of thiophene-containing compounds in cancer treatment (Franchetti et al., 1995).

  • Inhibition of NQO2 by Furan and Thiophene Analogues : A study evaluated analogues of furan-amidines as inhibitors of NQO2, an enzyme with relevance in cancer chemotherapy and malaria treatment. The exploration of different heterocycles in place of the furan ring, including thiophene, showed variations in inhibitory activity, indicating the importance of structural elements for biological activity (Alnabulsi et al., 2018).

properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-10-8-14(19-23-10)18-16(21)15(20)17-6-4-12-2-3-13(24-12)11-5-7-22-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZVBDCMXMENNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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